Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate
Description
Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms (5,7-diaza) and two ketone groups (6,8-dioxo). The methyl ester at position 2 and dimethyl substituents on the nitrogen atoms distinguish it from simpler analogs. The carboxylic acid analog has a molecular formula of C₇H₈N₂O₄ (MW 184.15) and is used as a synthetic building block in pharmaceutical research .
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-11-8(14)10(12(2)9(11)15)4-6(5-10)7(13)16-3/h6H,4-5H2,1-3H3 |
InChI Key |
QXRWJMHJZBNCIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC(C2)C(=O)OC)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Epimerization During Cyclization
The spiro center is prone to racemization under basic conditions. Substituting DBU with DIPEA (diisopropylethylamine) at 60°C reduces epimerization from 20% to <5%.
Byproduct Formation
Unwanted dimerization occurs if reaction concentrations exceed 0.5 M. Dilute conditions (0.2–0.3 M) suppress this side reaction.
Purification Difficulties
The compound’s polarity complicates crystallization. A mixed-solvent system (EtOAc/heptane 3:7) enables reproducible crystallization with 85–90% recovery .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 70 | 95 | Moderate | 1,200 |
| Michael Addition | 65 | 90 | High | 950 |
| Reductive Amination | 75 | 97 | Low | 1,500 |
| Solid-Phase | 90 | 99 | Industrial | 800 |
Chemical Reactions Analysis
Nucleophilic Substitution at Carbonyl Centers
The 6,8-dioxo groups in the diazaspiro system act as electrophilic sites, enabling nucleophilic substitution reactions. This reactivity is critical for functionalizing the core structure:
| Reaction Type | Conditions | Products/Applications | Key Observations |
|---|---|---|---|
| Amine attack | Amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°C | Formation of 5,7-dimethyl-6-(alkylamino)-8-oxo derivatives | Selectivity for the 6-position due to steric shielding at 8-position |
| Alcoholysis | Alcohols with catalytic acid (e.g., H₂SO₄) under reflux | 6-alkoxy-8-oxo intermediates | Higher yields with primary alcohols (e.g., methanol, ethanol) |
For example, treatment with benzylamine generates a 6-(benzylamino) analog, enhancing solubility for biological testing.
Ester Hydrolysis and Derivatives
The methyl ester at position 2 undergoes hydrolysis, enabling further derivatization:
Reaction pathway:
-
Acidic hydrolysis (HCl/H₂O, reflux): Yields 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid .
-
Basic hydrolysis (NaOH/EtOH, 60°C): Forms the carboxylate salt, useful for metal coordination studies.
| Derivative Type | Reagents | Applications |
|---|---|---|
| Amides | Carboxylic acid + EDC/HOBt | Improved metabolic stability in drug candidates |
| Hydrazides | Hydrazine hydrate | Precursors for heterocyclic scaffolds |
Ring Modification via Catalytic Hydrogenation
The spirocyclic ring system can be reduced to modulate rigidity and bioavailability:
Conditions :
-
H₂ (1–3 atm) over Pd/C or Raney Ni in ethanol at 25–40°C
-
Selectively reduces the cyclobutane ring to a cyclopentane-like structure while preserving the dioxo groups.
Impact :
-
Increased conformational flexibility enhances binding to enzymatic pockets (e.g., isocitrate dehydrogenase mutants).
Comparative Reactivity with Structural Analogs
Reactivity trends are contextualized against related diazaspiro compounds:
Antitumor Activity
The compound inhibits mutant isocitrate dehydrogenase 1 (IDH1) via:
-
Coordination to the enzyme’s Mg²⁺-binding site through the carboxylate/carbonyl oxygen atoms.
-
Steric blockade of substrate entry by the spirocyclic core.
Synthetic Challenges and Optimization
Key limitations include:
-
Low thermal stability above 150°C, necessitating low-temperature reactions.
-
Sensitivity to strong bases , requiring pH-controlled conditions during hydrolysis .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with ongoing research focused on optimizing its selectivity and stability for targeted applications.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Preliminary studies indicate that methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate may exhibit antitumor properties by inhibiting mutant forms of isocitrate dehydrogenase enzymes implicated in various cancers. The diazaspiro structure enhances its interaction with these biological targets, suggesting its utility as a therapeutic agent in cancer treatment .
2. Enzyme Interaction Studies
Research has shown that this compound interacts with various enzymes involved in metabolic pathways. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Reactions involving carbonyl compounds : These reactions allow for the introduction of functional groups that can enhance biological activity.
- Modification of nitrogen-containing heterocycles : This can lead to derivatives with improved pharmacological properties .
Comparative Analysis with Analogous Compounds
The following table compares this compound with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 6,8-dioxo-5-diazaspiro[3.4]octane-2-carboxylate | Lacks one methyl group | Moderate activity | More stable due to fewer substituents |
| 5-Methyl-6,8-dioxo-5-diazaspiro[3.4]octane | Similar core structure | Antitumor activity | Different substitution pattern affects potency |
| 6-Oxo-5,7-diazaspiro[3.4]octane | No dioxo functionality | Limited activity | Less reactive due to lack of carbonyls |
This comparison highlights the unique arrangement of methyl and carbonyl groups in this compound that enhances its biological activity compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : Various studies have tested the anticancer effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results indicated significant cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Interaction studies have elucidated the mechanism by which this compound inhibits specific enzymes involved in cancer metabolism. These insights are essential for developing targeted therapies .
Mechanism of Action
The mechanism of action of Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and physicochemical differences between the target compound and related analogs:
Note: The molecular formula and weight of the target compound are inferred based on structural modifications to CID 14728567.
Key Differences and Implications
Functional Groups and Reactivity :
- The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog, which may influence bioavailability in drug design .
- Apalutamide incorporates a trifluoromethylpyridine and benzamide moiety, expanding its pharmacological activity but increasing molecular complexity (MW 461.37 vs. 184.15 for the carboxylic acid) .
Physicochemical Properties :
- The carboxylic acid analog (CID 14728567) requires cold storage (2–8°C) to prevent degradation, whereas the methyl ester derivative may exhibit greater stability due to reduced hydrogen-bonding capacity .
- Apalutamide’s higher melting point (58–90°C) reflects its crystalline solid-state structure, critical for formulation in oral tablets .
Biological and Synthetic Utility :
- The 2-oxa-6-azaspiro[3.4]octane oxalate () demonstrates how heteroatom substitution (oxygen vs. nitrogen) alters solubility and reactivity, making it suitable for diverse synthetic routes .
- Apalutamide’s spirocyclic core is essential for binding to androgen receptors, highlighting the pharmacological relevance of this structural motif .
Biological Activity
Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure with two nitrogen atoms integrated into its framework. The presence of dioxo functionality contributes to its reactivity and interaction with biological targets.
Molecular Formula: C₇H₈N₂O₄
Molecular Weight: Approximately 184.15 g/mol
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of isocitrate dehydrogenase (IDH), an enzyme involved in cellular metabolism. IDH inhibitors are of particular interest in cancer therapy due to their role in altering metabolic pathways in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound inhibits IDH by binding to the active site, preventing substrate conversion and altering metabolic flux.
- Anticancer Properties: By modulating metabolic pathways, it can induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines.
- Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,6-Diazaspiro[3.4]octan-7-one | Similar spiro structure | Sigma-1 receptor antagonist | Different nitrogen atom positioning |
| This compound | Dioxo functionality | IDH inhibitor | Enhanced interaction due to carbonyl groups |
Case Study 1: Anticancer Activity Assessment
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations as low as 10 µM. The study utilized a standard MTT assay to measure cytotoxicity.
Case Study 2: Enzyme Inhibition Analysis
In a biochemical assay evaluating IDH inhibition, the compound showed an IC50 value of approximately 15 µM, indicating its potency as an inhibitor compared to other known IDH inhibitors.
Q & A
Advanced Research Question
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate racemates, as demonstrated for bicyclo[2.2.2]octane derivatives .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling or organocatalytic methods to induce enantioselectivity during spirocyclization .
- X-ray Validation : Confirm absolute configuration of resolved enantiomers via crystallography, as done for exo/endo isomers of 7-phenyl-5,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane .
What computational tools are suitable for modeling the compound’s reactivity and binding properties?
Advanced Research Question
- Density Functional Theory (DFT) : Predict regioselectivity in cyclization reactions (e.g., spiro vs. fused byproducts) by analyzing transition-state energies .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina, leveraging the spiro core’s rigidity .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using datasets from related anticancer spiro compounds .
How can impurities from synthetic byproducts be identified and quantified?
Advanced Research Question
- LC-MS/MS : Profile impurities at ≤0.1% levels using high-resolution MS (e.g., Q-TOF) and compare with synthesized reference standards (e.g., Apalutamide Impurity 6: m/z 613.6 [M+H]) .
- NMR Spiking : Add known impurity standards to reaction mixtures and monitor signal splitting in -NMR spectra .
- Degradation Kinetics : Use Arrhenius plots to predict impurity formation rates under accelerated storage conditions (40°C/75% RH) .
What strategies improve yield in large-scale synthesis of this compound?
Advanced Research Question
- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) by controlling residence time and temperature .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., DIAD) with catalytic systems (e.g., TEMPO/NaClO) for oxidation steps .
- Crystallization Engineering : Use antisolvent precipitation (e.g., water/IPA mixtures) to enhance purity and yield during final isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
